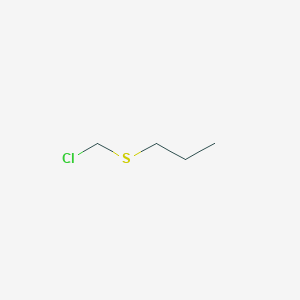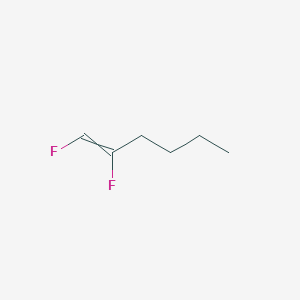![molecular formula C26H22O4 B14163186 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol CAS No. 925900-79-4](/img/structure/B14163186.png)
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with two benzyloxypropynyl groups and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 1,3 positions.
Alkylation: The hydroxyl groups are alkylated with 3-(benzyloxy)prop-1-yn-1-yl bromide under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) are used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes with reduced alkyne groups.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol depends on its application:
Enzyme Interactions: The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity.
Pharmacophore: The compound can interact with biological targets through its benzyloxy and alkyne groups, affecting molecular pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure with triazine ring instead of benzene.
1-Methoxy-4-(1-propyn-1-yl)benzene: Contains a methoxy group and a propynyl group on a benzene ring.
2-[3-(benzyloxy)prop-1-yn-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a dioxaborolane ring with similar substituents.
Uniqueness
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is unique due to its combination of benzyloxy and hydroxyl groups, which provide a versatile platform for chemical modifications and interactions in various applications.
Propiedades
Número CAS |
925900-79-4 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
4,6-bis(3-phenylmethoxyprop-1-ynyl)benzene-1,3-diol |
InChI |
InChI=1S/C26H22O4/c27-25-18-26(28)24(14-8-16-30-20-22-11-5-2-6-12-22)17-23(25)13-7-15-29-19-21-9-3-1-4-10-21/h1-6,9-12,17-18,27-28H,15-16,19-20H2 |
Clave InChI |
DRRWUOWAGYTXJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC#CC2=CC(=C(C=C2O)O)C#CCOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


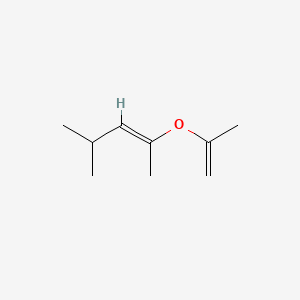
![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
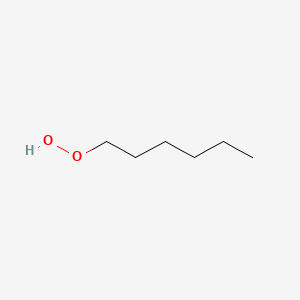


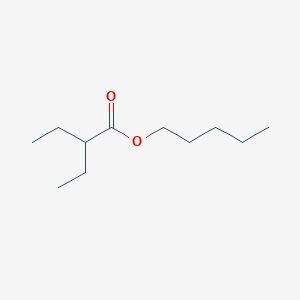
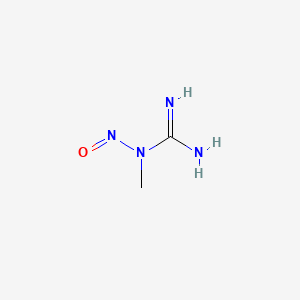

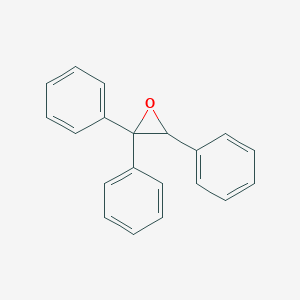
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
